molecular formula C16H16FNOS B2813128 N-cyclopropyl-2-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1234951-51-9

N-cyclopropyl-2-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2813128
CAS No.: 1234951-51-9
M. Wt: 289.37
InChI Key: RNANQIXFFGEOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide is an organic compound that features a cyclopropyl group, a fluorophenyl group, and a thiophenylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the fluorophenyl group: This step might involve a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the thiophenylmethyl group: This can be done through a nucleophilic substitution reaction where a thiophenylmethyl halide reacts with an amine.

    Formation of the acetamide backbone: This final step could involve the reaction of the intermediate product with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible development as a pharmaceutical agent due to its unique structural features.

    Industry: Use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)acetamide
  • N-cyclopropyl-2-(4-bromophenyl)-N-(thiophen-3-ylmethyl)acetamide
  • N-cyclopropyl-2-(4-methylphenyl)-N-(thiophen-3-ylmethyl)acetamide

Uniqueness

N-cyclopropyl-2-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs.

Properties

IUPAC Name

N-cyclopropyl-2-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNOS/c17-14-3-1-12(2-4-14)9-16(19)18(15-5-6-15)10-13-7-8-20-11-13/h1-4,7-8,11,15H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNANQIXFFGEOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.